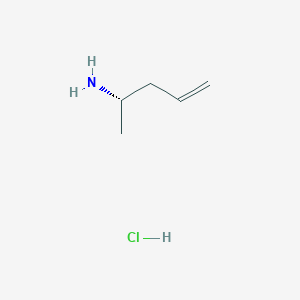

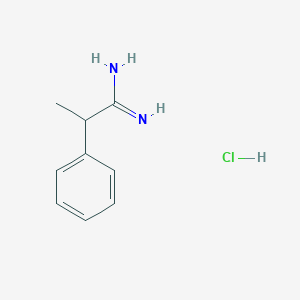

(S)-Pent-4-en-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pent-4-en-2-amine is an organic compound that belongs to the class of amines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Hydrochloride is an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base (e.g. an amine). An alternative name is chlorhydrate .

Scientific Research Applications

Environmental Science Applications

- Degradation of Pollutants : Research has shown that amine-functionalized materials, like those derivable from (S)-Pent-4-en-2-amine hydrochloride, are effective in the degradation of nitrogen-containing hazardous compounds, including dyes and pesticides, through advanced oxidation processes (AOPs) (Bhat & Gogate, 2021). This indicates a promising avenue for environmental remediation efforts, particularly in water treatment.

Materials Science Applications

- Fabrication of Reactive Surfaces : The amine groups of this compound are instrumental in the generation of chemically reactive surfaces on polymers. These surfaces are then used for the covalent immobilization of biomolecules, facilitating the development of biosensors and bio-interfaces (Siow et al., 2006). This application underscores the compound's role in creating functional materials for biomedical research and diagnostics.

Biochemistry Applications

Carbon Dioxide Capture : The amine groups in this compound are effective for capturing carbon dioxide. Computational modeling studies on amine-based CO2 capture agents highlight the potential of such compounds in mitigating climate change impacts (Yang et al., 2017). This research avenue is critical for developing sustainable technologies for environmental management.

Removal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) : Amine-functionalized sorbents, which could theoretically be derived from this compound, have shown high efficiency in removing PFAS from water. This application is vital for addressing the contamination of drinking water supplies with these persistent chemicals (Ateia et al., 2019).

Drug and Gene Delivery : The modification of dendrimers with amine functionalities, akin to those provided by this compound, enhances the efficacy and reduces the toxicity of these carriers. Such dendrimers are utilized in the delivery of drugs and genetic material to specific cells or tissues, offering a promising strategy for targeted therapies (Luong et al., 2016).

properties

IUPAC Name |

(2S)-pent-4-en-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-3-4-5(2)6;/h3,5H,1,4,6H2,2H3;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKZSPFYOORUPB-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC=C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)

![6-Bromothieno[3,2-b]pyridin-2-amine](/img/structure/B6307337.png)

![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)

![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)

![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)

![2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride](/img/structure/B6307392.png)